Palmitate de clindamycine

Vue d'ensemble

Description

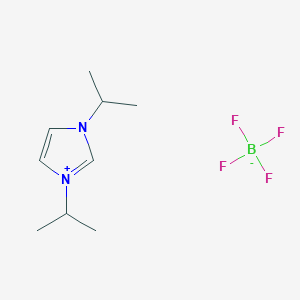

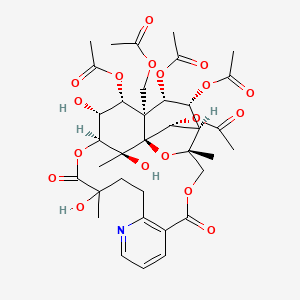

Le palmitate de clindamycine est un dérivé semi-synthétique de la clindamycine, qui appartient à la classe des antibiotiques lincosamides. Il est principalement utilisé dans le traitement des infections bactériennes graves causées par des micro-organismes sensibles. Le this compound est souvent formulé sous forme de chlorhydrate de this compound, un sel de chlorhydrate hydrosoluble de l'ester de la clindamycine et de l'acide palmitique . Ce composé est particulièrement efficace contre les bactéries anaérobies, les cocci gram-positifs et certains protozoaires .

Applications De Recherche Scientifique

Clindamycin palmitate has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Clindamycin palmitate, also known as clindamycin 2-palmitate, is a lincosamide antibiotic that primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and replication .

Mode of Action

Clindamycin palmitate interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding inhibits bacterial protein synthesis, impeding both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to clindamycin’s three-dimensional structure .

Biochemical Pathways

The primary biochemical pathway affected by clindamycin palmitate is the protein synthesis pathway of bacteria . By inhibiting this pathway, clindamycin palmitate effectively halts the growth and replication of anaerobic bacteria, which are known to cause various infectious diseases .

Pharmacokinetics

Clindamycin palmitate exhibits excellent absorption in the gastrointestinal (GI) tract, with a bioavailability of approximately 90% . It is metabolized in the liver by CYP3A4 and to a lesser extent by CYP3A5 to form clindamycin sulfoxide, a major metabolite . The elimination half-life of clindamycin varies with age, ranging from 2.5 hours in children to 4 hours in the elderly .

Result of Action

The primary result of clindamycin palmitate’s action is the inhibition of bacterial growth and replication . This is achieved by blocking protein synthesis, which is essential for bacterial survival and proliferation . As a result, clindamycin palmitate is effective in treating serious infections caused by susceptible anaerobic bacteria, streptococci, staphylococci, and pneumococci .

Action Environment

The action of clindamycin palmitate can be influenced by various environmental factors. For instance, special populations such as pediatrics and pregnant women have altered cytochrome P450 (CYP)3A4 activity, which can affect the metabolism of clindamycin palmitate . Furthermore, drug-drug interactions derived from CYP3A4 inducers and inhibitors, and the data on the impact of the disease state on the CYP system, are still limited . Therefore, these factors should be considered when prescribing clindamycin palmitate.

Analyse Biochimique

Biochemical Properties

Clindamycin palmitate plays a crucial role in inhibiting bacterial protein synthesis. It achieves this by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding prevents the translocation of peptides, thereby inhibiting protein synthesis and ultimately leading to bacterial cell death. Clindamycin palmitate interacts with ribosomal RNA and proteins within the bacterial ribosome, disrupting the normal function of these biomolecules.

Molecular Mechanism

The molecular mechanism of clindamycin palmitate involves its binding to the 23S RNA of the 50S ribosomal subunit . This binding interferes with the peptidyl transferase activity, preventing the elongation of the peptide chain during protein synthesis. By inhibiting this critical step, clindamycin palmitate effectively halts bacterial protein production, leading to the inhibition of bacterial growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clindamycin palmitate have been observed to change over time. The stability and degradation of clindamycin palmitate can influence its long-term effects on cellular function. Studies have shown that clindamycin palmitate remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to clindamycin palmitate can lead to adaptive responses in bacterial populations, potentially resulting in reduced susceptibility.

Dosage Effects in Animal Models

The effects of clindamycin palmitate vary with different dosages in animal models. At therapeutic doses, clindamycin palmitate effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed . Threshold effects are also noted, where sub-therapeutic doses may not achieve the desired antibacterial activity, highlighting the importance of appropriate dosing.

Metabolic Pathways

Clindamycin palmitate is metabolized primarily in the liver, where it undergoes hydrolysis to release the active clindamycin . The metabolic pathways involve enzymes such as esterases, which cleave the palmitate moiety, allowing clindamycin to exert its antibacterial effects. The metabolism of clindamycin palmitate can influence its pharmacokinetics and overall efficacy in treating infections.

Transport and Distribution

Clindamycin palmitate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of clindamycin palmitate within infected tissues are critical for its therapeutic efficacy, ensuring that sufficient concentrations reach the site of infection.

Subcellular Localization

The subcellular localization of clindamycin palmitate is primarily within the cytoplasm of bacterial cells, where it binds to ribosomes and inhibits protein synthesis . The targeting signals and post-translational modifications that direct clindamycin palmitate to specific compartments or organelles are not well characterized. Its activity within the cytoplasm is essential for its antibacterial effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du palmitate de clindamycine implique l'estérification de la clindamycine avec l'acide palmitique. Le processus comprend généralement les étapes suivantes :

Dissolution : La clindamycine est dissoute dans un solvant approprié.

Estérification : L'acide palmitique est ajouté à la solution, et le mélange est chauffé pour favoriser la réaction d'estérification.

Purification : Le mélange réactionnel est refroidi, et le produit est purifié par des techniques telles que la chromatographie sur colonne.

Recristallisation : Le produit purifié est recristallisé en ajustant le pH avec de l'acide chlorhydrique dilué, puis en séchant les cristaux.

Méthodes de production industrielle

Dans les milieux industriels, la production de chlorhydrate de this compound implique des processus d'estérification et de purification à grande échelle. L'utilisation de la chromatographie sur colonne et de la recristallisation garantit une pureté et une qualité élevées du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le palmitate de clindamycine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La clindamycine peut subir une oxydation pour former du sulfoxyde de clindamycine.

N-déméthylation : Cette réaction entraîne la formation de N-désméthylclindamycine.

Réactifs et conditions courantes

Hydrolyse : Enzymes estérases dans l'organisme.

Oxydation : Catalysée par les enzymes du cytochrome P450, principalement CYP3A4 et CYP3A5.

N-déméthylation : Également médiée par les enzymes du cytochrome P450.

Principaux produits

Clindamycine : Formée par l'hydrolyse du this compound.

Sulfoxyde de clindamycine : Un métabolite oxydatif.

N-désméthylclindamycine : Un produit de la N-déméthylation.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.

Biologie : Employé dans des études sur la résistance bactérienne et les mécanismes d'action des antibiotiques.

Industrie : Utilisé dans la formulation de divers produits pharmaceutiques, y compris les solutions orales et les crèmes topiques.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie à la sous-unité ribosomale 50S du ribosome bactérien, empêchant la formation de liaisons peptidiques et inhibant ainsi la synthèse des protéines . Cette action peut être soit bactériostatique, soit bactéricide, selon la concentration du médicament et la sensibilité du micro-organisme .

Comparaison Avec Des Composés Similaires

Le palmitate de clindamycine est souvent comparé à d'autres antibiotiques lincosamides, tels que la lincomycine et le phosphate de clindamycine .

Phosphate de clindamycine : C'est un promédicament de la clindamycine, utilisé principalement pour l'administration intraveineuse ou intramusculaire.

Unicité

Le this compound est unique en raison de sa forme estérifiée, ce qui permet une meilleure absorption et une meilleure biodisponibilité lorsqu'il est administré par voie orale . Cela le rend particulièrement utile dans les formulations pédiatriques et pour les patients qui ont des difficultés à avaler des capsules ou des comprimés .

Liste des composés similaires

- Lincomycine

- Chlorhydrate de clindamycine

- Phosphate de clindamycine

Propriétés

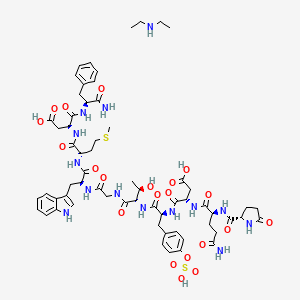

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSKUZDIHNKWLV-PRUAPSLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H63ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190134 | |

| Record name | Clindamycin palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36688-78-5 | |

| Record name | Clindamycin palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36688-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clindamycin palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036688785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clindamycin palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLINDAMYCIN PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C501Z28AFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does clindamycin palmitate exert its antibacterial effect?

A1: Clindamycin palmitate itself is inactive. It is hydrolyzed in vivo to clindamycin, the active compound. Clindamycin binds to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. [, ]

Q2: What types of bacteria are typically susceptible to clindamycin?

A2: Clindamycin demonstrates activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It also exhibits activity against anaerobic bacteria, such as Bacteroides fragilis. [, , ]

Q3: Has clindamycin palmitate been investigated for its efficacy in treating specific infections?

A3: Yes, clindamycin palmitate has been studied for its effectiveness in treating conditions such as streptococcal pharyngitis and osteomyelitis in children. Studies have shown it to be as effective as penicillin in eradicating group A streptococci from the pharynx. [, , ]

Q4: What is the molecular formula and weight of clindamycin palmitate?

A4: The molecular formula of clindamycin palmitate is C34H63ClN2O6S. Its molecular weight is 663.4 g/mol. []

Q5: Are there any specific analytical methods used to characterize and quantify clindamycin palmitate?

A5: Several analytical techniques are employed to analyze clindamycin palmitate, including high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV and mass spectrometry (MS). These methods are used to determine the purity, identify impurities, and quantify the drug in different matrices. [, , , , , ]

Q6: Have any studies investigated the compatibility of clindamycin palmitate with other materials in formulations?

A6: Research has explored the compatibility of clindamycin palmitate hydrochloride dry syrup with various internal solutions, revealing potential incompatibility issues leading to turbidity or gel formation under certain pH and temperature conditions. []

Q7: What is known about the stability of clindamycin palmitate in different formulations and conditions?

A7: Clindamycin palmitate can be susceptible to hydrolysis, particularly in aqueous solutions and at higher temperatures. Studies have investigated its stability in various formulations, including dry syrups, oral solutions, granules, and dispersible tablets. [, , ]

Q8: What strategies have been explored to improve the stability and bioavailability of clindamycin palmitate?

A8: Formulations such as chewable tablets and dispersible tablets have been developed to enhance the bioavailability and palatability of clindamycin palmitate, particularly in pediatric patients. [, ]

Q9: How is clindamycin palmitate absorbed and metabolized in the body?

A9: Clindamycin palmitate is administered orally and is rapidly hydrolyzed to clindamycin, primarily in the gastrointestinal tract. Clindamycin is well-absorbed after oral administration, and peak serum concentrations are typically achieved within 1-2 hours. [, , ]

Q10: What is the elimination half-life of clindamycin?

A10: The elimination half-life of clindamycin is approximately 2-3 hours. It is primarily metabolized in the liver and excreted in the urine and bile. [, , ]

Q11: What are the potential adverse effects associated with clindamycin palmitate?

A11: While generally well-tolerated, clindamycin palmitate, like other antibiotics, can cause side effects. The most common adverse effect is diarrhea, which can sometimes be severe and associated with Clostridium difficile infection. [, , ]

Q12: Are there any known mechanisms of bacterial resistance to clindamycin?

A12: Yes, bacterial resistance to clindamycin can occur through various mechanisms, including modification of the ribosomal binding site and enzymatic inactivation of the drug. []

Q13: What are some future directions in research on clindamycin palmitate?

A13: Future research directions include exploring novel drug delivery systems for targeted delivery, investigating new formulations for improved stability and bioavailability, and monitoring emerging resistance patterns to guide appropriate antibiotic use. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(4R,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15,49-dichloro-48-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,4S,5S,6S)-5-hydroxy-4,6-dimethyl-4-[(4-phenylphenyl)methylamino]oxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,4,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1257999.png)

![5'-O-{[(hydroxyphosphinato)oxy]phosphinato}adenosine](/img/structure/B1258000.png)

![6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1258006.png)

![3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1258018.png)